molecular formula C10H13FN2 B1443237 2-Fluoro-6-(pyrrolidin-1-yl)aniline CAS No. 1183840-96-1

2-Fluoro-6-(pyrrolidin-1-yl)aniline

Cat. No. B1443237
M. Wt: 180.22 g/mol
InChI Key: KVQQZPSWPXPGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(pyrrolidin-1-yl)aniline, also known as 2-FPA, is an organic compound with a wide range of applications in the scientific research field. It is an aniline derivative with a fluoro group at the 2-position and a pyrrolidin-1-yl group at the 6-position. 2-FPA has been widely used in organic synthesis, medicinal chemistry and drug discovery. It has also been studied for its potential applications in biochemistry, pharmacology and neuroscience.

Scientific Research Applications

2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .

The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .

The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

2-Fluoro-6-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 . It’s a colorless to yellow liquid or semi-solid or solid substance . This compound is used in scientific research, particularly in the field of medicinal chemistry .

The pyrrolidine ring, which is part of the structure of 2-Fluoro-6-(pyrrolidin-1-yl)aniline, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQQZPSWPXPGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(pyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BT Hopkins, E Bame, N Bell, T Bohnert… - Bioorganic & Medicinal …, 2019 - Elsevier
Since the approval of ibrutinib for the treatment of B-cell malignancies in 2012, numerous clinical trials have been reported using covalent inhibitors to target Bruton’s tyrosine kinase (…
Number of citations: 14 www.sciencedirect.com
BT Hopkinsa, E Bamea, N Bellb, T Bohnerta… - 2019 - academia.edu
The origin of Bruton’s Tyrosine Kinase (BTK) 1 in the scientific literature can be traced back to Dr Ogden Bruton’s report in 1952 of a rare and potentially fatal disorder called …
Number of citations: 0 www.academia.edu

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